![molecular formula C45H59ClNPPd B2369360 (Sp-4-4)-(2'-amino(1,1'-biphenyl)-2-yl)chloro(dicyclohexyl(2',4',6'-tris(1-methylethyl)(1,1'-biphenyl)-2-yl)phosphine)palladium CAS No. 1310584-14-5](/img/no-structure.png)
(Sp-4-4)-(2'-amino(1,1'-biphenyl)-2-yl)chloro(dicyclohexyl(2',4',6'-tris(1-methylethyl)(1,1'-biphenyl)-2-yl)phosphine)palladium
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Overview
Description
XPhos Pd G2 is a bulky monodentate biaryl ligand. It is a Buchwald′ s 2nd generation preformed catalyst. It undergoes rapid reductive elimination to form a reactive, monoligated Pd species.
Scientific Research Applications
1. Ligand Exchange Reactions
In the realm of organometallic chemistry, the (Sp-4-4)-(2'-amino(1,1'-biphenyl)-2-yl)chloro(dicyclohexyl(2',4',6'-tris(1-methylethyl)(1,1'-biphenyl)-2-yl)phosphine)palladium complex has been studied for its properties in ligand exchange reactions. Fortman and Nolan (2010) explored the L−Au bond dissociation enthalpies in the [Au(L)Cl] system, where L includes a range of phosphine and phosphite ligands, including similar biphenyl-dicyclohexylphosphine complexes. These studies help understand the steric and electronic properties of the ancillary ligand in these complexes, crucial for various catalytic and synthetic applications (Fortman & Nolan, 2010).
2. Catalytic Carboxylation
The compound's phosphine ligand variants have been instrumental in catalytic processes, like the carboxylation of benzyl chlorides with carbon dioxide. Zhang et al. (2015) developed an efficient direct carboxylation method using a palladium catalyst combined with a similar dicyclohexyl biphenyl phosphine (SPhos). This methodology is significant for synthesizing phenylacetic acids, highlighting the catalyst's role in facilitating CO2 insertion into the Pd-C bond, a crucial step in the carboxylation process (Zhang et al., 2015).
3. Palladium-Catalyzed Cross-Coupling Reactions
The phosphine ligand structure similar to that in (Sp-4-4)-(2'-amino(1,1'-biphenyl)-2-yl)chloro(dicyclohexyl(2',4',6'-tris(1-methylethyl)(1,1'-biphenyl)-2-yl)phosphine)palladium has been used extensively in palladium-catalyzed cross-coupling reactions. For example, Dodonova et al. (2010) utilized a palladium catalyst with a dicyclohexyl(2-biphenyl)phosphine in the synthesis of densely substituted pyrrolo[2,3-d]pyrimidine carboxylates. This illustrates the crucial role of such phosphine ligands in mediating complex organic transformations, leading to the formation of novel heterocyclic systems (Dodonova et al., 2010).
properties
CAS RN |
1310584-14-5 |
---|---|
Product Name |
(Sp-4-4)-(2'-amino(1,1'-biphenyl)-2-yl)chloro(dicyclohexyl(2',4',6'-tris(1-methylethyl)(1,1'-biphenyl)-2-yl)phosphine)palladium |
Molecular Formula |
C45H59ClNPPd |
Molecular Weight |
786.82 |
IUPAC Name |
dicyclohexyl-[3-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;palladium(2+);2-phenylaniline;chloride |
InChI |
InChI=1S/C33H49P.C12H10N.ClH.Pd/c1-23(2)27-21-31(24(3)4)33(32(22-27)25(5)6)26-14-13-19-30(20-26)34(28-15-9-7-10-16-28)29-17-11-8-12-18-29;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h13-14,19-25,28-29H,7-12,15-18H2,1-6H3;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1 |
InChI Key |
SZLDVYXQJQYFCL-UHFFFAOYSA-M |
SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC(=CC=C2)P(C3CCCCC3)C4CCCCC4)C(C)C.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Cl-].[Pd+2] |
solubility |
not available |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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